molecular formula C12H13BrN2O2S B6164967 tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate CAS No. 945400-88-4

tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate

Cat. No.: B6164967
CAS No.: 945400-88-4
M. Wt: 329.2
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Description

tert-Butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a benzothiazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate typically involves the reaction of 2-bromo-1,3-benzothiazole with tert-butyl carbamate under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The benzothiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in cross-coupling reactions involving this compound.

    Bases: Cesium carbonate and other bases are used to facilitate reactions.

    Solvents: Solvents like 1,4-dioxane are often employed to dissolve reactants and control reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and carbamate group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate
  • tert-Butyl 3-bromopropylcarbamate
  • tert-Butyl bromoacetate

Uniqueness: tert-Butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and makes it a valuable compound in research and industrial applications .

Properties

CAS No.

945400-88-4

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.2

Purity

95

Origin of Product

United States

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